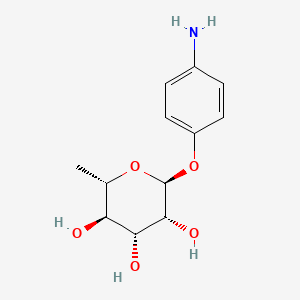
4-Aminophenyl 6-deoxy-|A-L-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 6-deoxy-α-L-mannopyranoside is a glycoside compound that can be isolated from the seeds of Camellia oleifera . It has a molecular formula of C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is primarily used in scientific research and has shown potential in various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside typically involves the glycosylation of 4-aminophenol with a suitable mannopyranosyl donor under acidic or basic conditions . The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate .
Industrial Production Methods
. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminophenyl 6-deoxy-α-L-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Aminophenyl 6-deoxy-α-L-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme-related diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl 6-deoxy-α-L-mannopyranoside involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved often include those related to carbohydrate metabolism and glycosylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenyl β-D-glucopyranoside
- 4-Aminophenyl α-D-galactopyranoside
- 4-Aminophenyl β-D-mannopyranoside
Uniqueness
4-Aminophenyl 6-deoxy-α-L-mannopyranoside is unique due to its specific glycosidic linkage and the presence of an amino group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H17NO5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9-,10+,11+,12-/m0/s1 |
Clé InChI |
CITVZWPAGDTXQI-UOAXWKJLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


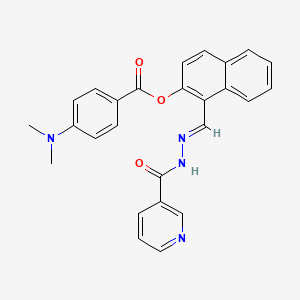
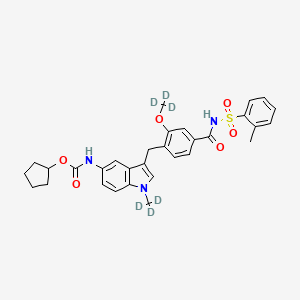



![Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester](/img/structure/B12379381.png)
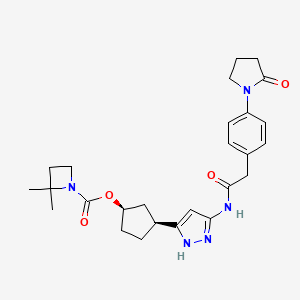
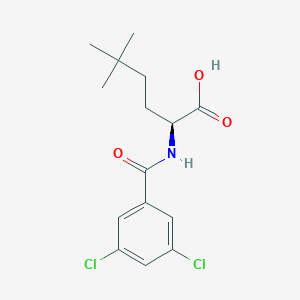
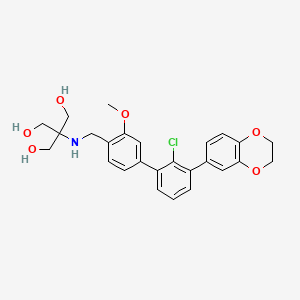
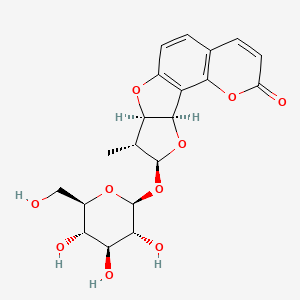
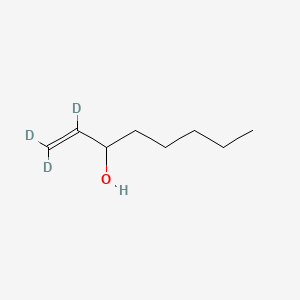
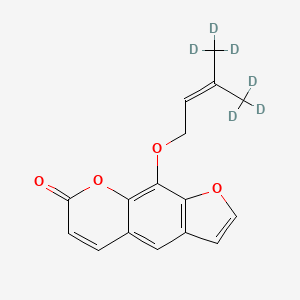
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

